![molecular formula C12H16N4O2S B11091902 7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11091902.png)
7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a purine derivative with the systematic name 7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione .
- It belongs to the class of xanthine derivatives and contains both a purine ring and an ethylsulfanyl group.
- The compound’s molecular formula is C₁₂H₁₅ClN₄O₂S , and its molecular weight is approximately 314.8 g/mol .
- It is a rare and unique chemical, and its exact properties and applications are still being explored.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers can explore modifications of existing purine synthesis pathways to obtain it.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions typical of purines.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as alkylated or halogenated purines.
Scientific Research Applications
Medicine: Although limited data exist, researchers have explored the potential pharmacological properties of this compound. It may have implications in drug discovery.
Chemistry: Its unique structure makes it interesting for synthetic chemists studying purine derivatives.
Biology: Investigating its interactions with biological targets could reveal novel pathways or therapeutic applications.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
- It likely interacts with cellular receptors, enzymes, or metabolic pathways due to its purine scaffold.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H16N4O2S |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4,6H,5,7H2,1-3H3,(H,14,17,18)/b6-4+ |
InChI Key |
VPZBWXYZGDEHPB-GQCTYLIASA-N |
Isomeric SMILES |
CCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Canonical SMILES |
CCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11091819.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11091828.png)
![1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B11091830.png)
![Ethyl 4-[({1-benzyl-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11091832.png)
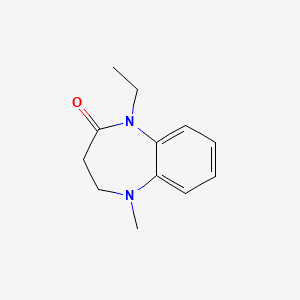
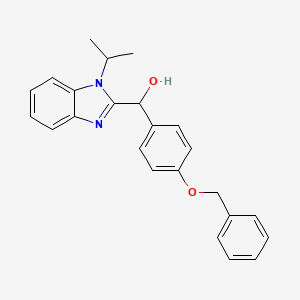
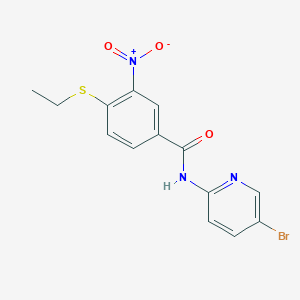
![3-benzyl-2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11091862.png)
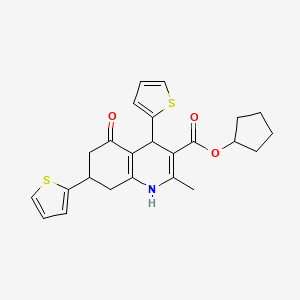
![3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11091887.png)
![4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11091894.png)
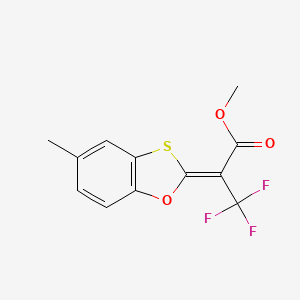
![ethyl (2Z)-2-{3,5-dichloro-4-[(2-cyanobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11091908.png)
![Dipropyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11091916.png)
